7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as “6,7-dihydro-5H-cyclopenta [b]pyridin-5-one” analogues, has been achieved through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This process uses Mn (OTf) 2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : Compounds related to 7,8-dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione have been synthesized and structurally analyzed. For instance, A. Moustafa and A. S. Girgis (2007) focused on synthesizing and determining the crystal structure of similar compounds, highlighting the importance of structural analysis in understanding these compounds (Moustafa & Girgis, 2007).
Novel Synthesis Methods
- Alternative Synthesis and Oxidizing Ability : S. Naya et al. (2004) explored alternative synthesis methods for cyclohepta[b]pyrimido[5,4-d]pyrrole-8(6H),10(9H)-diones, demonstrating innovative approaches to synthesizing these types of compounds (Naya, Iida, & Nitta, 2004).
Chemical Properties and Reactions
- Chemical Reactions and Properties : The chemical reactions and properties of derivatives of this compound have been a subject of research, as demonstrated by Yuhki Mitsumoto and M. Nitta (2004), who focused on novel synthesis and the properties of similar compounds (Mitsumoto & Nitta, 2004).
Application in Anticancer Research
- Anticancer Potential : H. Behbehani et al. (2020) developed a high-pressure assisted synthetic approach for novel derivatives, assessing their potential as anticancer agents. This highlights the potential medical applications of compounds related to this compound (Behbehani, Aryan, Dawood, & Ibrahim, 2020).
Development of Synthetic Routes
- Development of Synthetic Routes : The development of synthetic routes for related compounds has been an area of research. For example, Gurnos Jones and Ronald K. Jones (1973) studied the annulation of pyridine as a route to quinolines, isoquinolines, and cycloheptapyridines, demonstrating the diversity and complexity in synthesizing these compounds (Jones & Jones, 1973).
Properties
IUPAC Name |
7,8-dihydro-6H-cyclohepta[b]pyridine-5,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-8-4-1-5-9(13)10-7(8)3-2-6-11-10/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INMIEUQKQXVBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C(=O)C1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10704385 | |
Record name | 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39713-40-1 | |
Record name | 7,8-Dihydro-5H-cyclohepta[b]pyridine-5,9(6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10704385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H,6H,7H,8H,9H-cyclohepta[b]pyridine-5,9-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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